molecular formula C22H23ClN2O2 B2374864 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide CAS No. 940838-37-9

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide

Cat. No.: B2374864
CAS No.: 940838-37-9
M. Wt: 382.89
InChI Key: FQZKUTJUVDGNNG-UHFFFAOYSA-N
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Description

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a synthetic organic compound It is characterized by the presence of a chlorinated biphenyl ether structure, a cyanocyclohexyl group, and a methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide typically involves multiple steps:

    Formation of the Biphenyl Ether: This can be achieved through a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a chlorinated benzene compound under basic conditions.

    Introduction of the Cyanocyclohexyl Group: This step may involve the reaction of a cyclohexyl derivative with a cyanating agent, such as cyanogen bromide, under controlled conditions.

    Formation of the Methylacetamide Moiety: This can be accomplished by reacting the intermediate with methylamine and acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings or the methyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The chlorinated aromatic ring may participate in further substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Depending on the nucleophile, products could include various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential use as a pharmaceutical agent, particularly if it exhibits bioactivity.

    Industry: Possible applications in the development of new materials or as a component in agrochemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.

    2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The unique combination of the chlorinated biphenyl ether, cyanocyclohexyl group, and methylacetamide moiety may confer specific properties such as enhanced stability, bioactivity, or reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-4-phenylphenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2/c1-25(22(16-24)12-6-3-7-13-22)21(26)15-27-20-11-10-18(14-19(20)23)17-8-4-2-5-9-17/h2,4-5,8-11,14H,3,6-7,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZKUTJUVDGNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COC1=C(C=C(C=C1)C2=CC=CC=C2)Cl)C3(CCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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